TLR7/8 agonist 6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

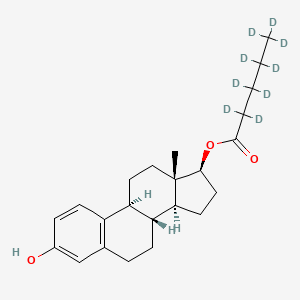

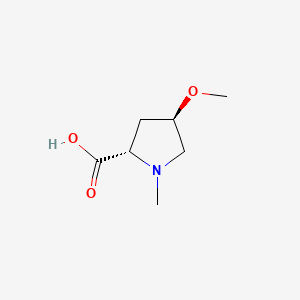

TLR7/8 agonist 6: is a small molecule that activates toll-like receptors 7 and 8, which are part of the innate immune system. These receptors are located in intracellular endosomes and play a crucial role in immune surveillance and the induction of immune responses. This compound has shown potential in immunotherapy, particularly in cancer treatment and vaccine adjuvant development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 6 involves several steps. One method includes the reaction of pentynoic acid with HBTU, trimethylamine, and a catalytic amount of DMAP, followed by the addition of 3-amino-4-isobutylaminoquinoline . Another method involves the reaction of compound 7 with sodium methoxide in anhydrous methanol at 65°C .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: TLR7/8 agonist 6 undergoes various chemical reactions, including substitution and coupling reactions. For example, it can react with 1-azido-4-chlorobenzene to form a triazole tethered imidazoquinoline .

Common Reagents and Conditions:

Substitution Reactions: Reagents such as HBTU, trimethylamine, and DMAP are commonly used.

Coupling Reactions: Sodium methoxide in anhydrous methanol is used for coupling reactions.

Major Products: The major products formed from these reactions include triazole tethered imidazoquinolines, which have shown significant immunopharmacological activity .

Applications De Recherche Scientifique

Chemistry: TLR7/8 agonist 6 is used in the development of new synthetic routes and the study of reaction mechanisms. Its ability to undergo various chemical reactions makes it a valuable compound for organic synthesis research .

Biology: In biological research, this compound is used to study the activation of toll-like receptors and their role in the immune system. It helps in understanding how these receptors contribute to immune responses and the development of immune-related diseases .

Medicine: this compound has significant potential in cancer immunotherapy. It has been shown to suppress tumor growth, remodel the tumor microenvironment, and enhance the efficacy of immune checkpoint inhibitors . Additionally, it is used as a vaccine adjuvant to improve humoral and T-cell mediated immunity .

Industry: In the pharmaceutical industry, this compound is being explored for its potential in developing new immunotherapeutic drugs and vaccine adjuvants .

Mécanisme D'action

TLR7/8 agonist 6 activates toll-like receptors 7 and 8, which are located in intracellular endosomes. Upon activation, these receptors trigger a Th1 type innate immune response, leading to the induction of cytokines and chemokines . This activation enhances dendritic cell maturation, antigen presentation, and T-cell activation, ultimately leading to a robust immune response . The compound also enhances lymphocyte infiltration and immunogenic cell death, contributing to its antitumor effects .

Comparaison Avec Des Composés Similaires

Imiquimod: A synthetic imidazoquinoline that activates toll-like receptor 7.

Resiquimod: Another imidazoquinoline that activates both toll-like receptors 7 and 8.

CL097 and CL075: Synthetic heterocyclic small molecules with TLR7/8 agonistic activity.

Uniqueness: TLR7/8 agonist 6 is unique due to its specific structural modifications, which enhance its immunopharmacological activity. . This makes it a valuable compound for both research and therapeutic applications.

Propriétés

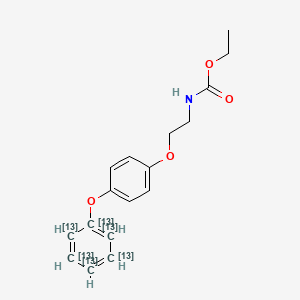

Formule moléculaire |

C24H27N5O2 |

|---|---|

Poids moléculaire |

417.5 g/mol |

Nom IUPAC |

methyl 4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinoline-7-carboxylate |

InChI |

InChI=1S/C24H27N5O2/c1-3-4-5-20-28-21-22(29(20)14-16-8-6-15(13-25)7-9-16)18-11-10-17(24(30)31-2)12-19(18)27-23(21)26/h6-12H,3-5,13-14,25H2,1-2H3,(H2,26,27) |

Clé InChI |

MZRQRPABQLFPGF-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=C(C=C(C=C4)C(=O)OC)N=C2N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)